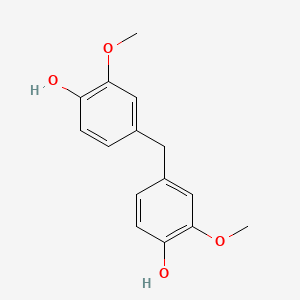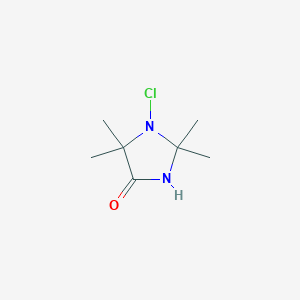![molecular formula C10H15NO3 B3190064 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester CAS No. 389617-38-3](/img/structure/B3190064.png)
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester
描述
7-Azabicyclo[221]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a series of reactions, including oxidation and hydrolysis.
Formylation: The formyl group is introduced using formylation reagents such as formic acid or formyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid.
Reduction: 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-hydroxymethyl-, ethyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential as a bioactive agent.
作用机制
The mechanism of action of 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure may also interact with specific receptors or ion channels, modulating their function.
相似化合物的比较
Similar Compounds
- 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester
- 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Uniqueness
7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester is unique due to the presence of both a formyl group and an ethyl ester group, which provide distinct reactivity and potential for derivatization. The bicyclic structure also imparts rigidity and specific spatial orientation, which can influence its interactions with biological targets and its overall chemical behavior.
属性
IUPAC Name |
ethyl 2-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-8-3-4-9(11)7(5-8)6-12/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVKZKUEZYZCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1C(C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)
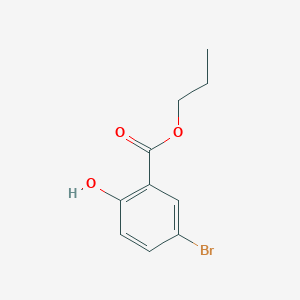
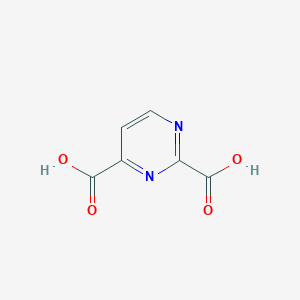
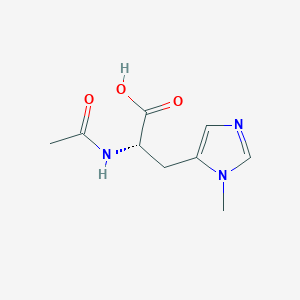

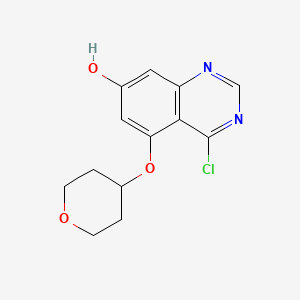

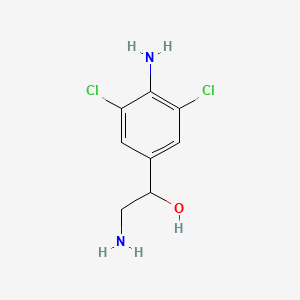
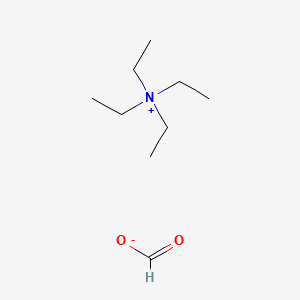
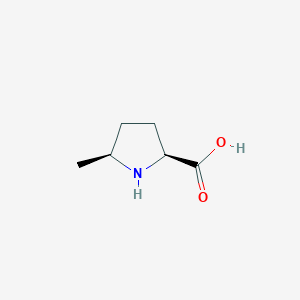
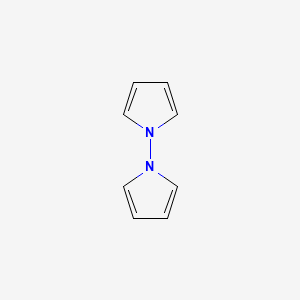
![4H-1-Benzopyran-4-one, 2-[6-(diethylamino)-2-benzofuranyl]-3-hydroxy-](/img/structure/B3190050.png)
